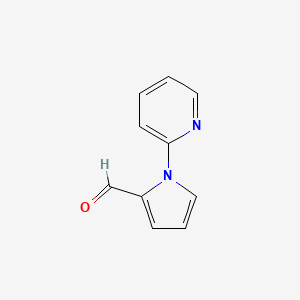

1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZSMKFKJJITGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390144 | |

| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-44-5 | |

| Record name | 1-(2-Pyridinyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrrole-based scaffolds are prevalent in numerous pharmacologically active molecules, and their functionalization allows for the exploration of diverse chemical space.[1][2] This document details a robust two-step synthetic pathway, elucidates the underlying reaction mechanisms, provides a step-by-step experimental protocol, and outlines the analytical techniques required for structural verification and purity assessment. The causality behind experimental choices is explained to provide field-proven insights for researchers in drug discovery and organic synthesis.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate featuring a pyrrole ring N-substituted with a pyridine moiety and functionalized with a reactive aldehyde group at the C2 position. This arrangement makes it a valuable building block for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3]

The synthesis of this target molecule is most logically approached via a two-step sequence:

-

N-Arylation: Coupling of the pyrrole nitrogen with a pyridine ring.

-

Formylation: Introduction of the aldehyde group onto the pyrrole ring.

The selected strategy involves an initial copper-catalyzed Ullmann condensation for the N-arylation, followed by a Vilsmeier-Haack reaction for the regioselective formylation of the pyrrole ring. This sequence is preferred because the electron-rich nature of the N-pyridylpyrrole intermediate facilitates the subsequent electrophilic substitution (Vilsmeier-Haack). The alternative—formylating pyrrole first—would introduce an electron-withdrawing aldehyde group, which would deactivate the pyrrole ring and complicate the subsequent N-arylation step.

Caption: Overall synthetic workflow for this compound.

Step 1: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic and effective method for forming carbon-nitrogen bonds, particularly for the N-arylation of heterocycles like pyrrole.[4][5] The reaction utilizes a copper catalyst to couple pyrrole with an aryl halide, in this case, 2-bromopyridine.

Mechanistic Insight

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5]

-

Ligand Exchange: The pyrrolide anion, formed by the deprotonation of pyrrole by a base (e.g., K₂CO₃), displaces a ligand on the active Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (2-bromopyridine) adds to the copper center, oxidizing it from Cu(I) to a transient Cu(III) species.

-

Reductive Elimination: The N-arylated product is formed via reductive elimination, regenerating the active Cu(I) catalyst to continue the cycle.

The use of a polar aprotic solvent like DMSO is crucial as it helps to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.

Caption: Simplified catalytic cycle for the Ullmann N-arylation of pyrrole.

Step 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9]

Mechanistic Insight

-

Vilsmeier Reagent Formation: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate species generates the highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 1-(pyridin-2-yl)-1H-pyrrole intermediate attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C2 (alpha) position due to the superior ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate (arenium ion).[9]

-

Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of 1-(pyridin-2-yl)-1H-pyrrole

-

Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrrole (1.0 eq), 2-bromopyridine (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to pyrrole.

-

Reaction: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting pyrrole is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 1-(pyridin-2-yl)-1H-pyrrole as a pure product.

Part B: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a separate dry, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask in an ice-water bath to 0 °C.

-

POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with stirring. Ensure the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 1-(pyridin-2-yl)-1H-pyrrole (1.0 eq) from Part A in a minimal amount of anhydrous DMF or other suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis & Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and involves gas evolution.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compound must be confirmed by a combination of spectroscopic methods.

Physical Properties

-

Molecular Formula: C₁₀H₈N₂O

-

Molecular Weight: 172.19 g/mol

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure elucidation. The expected chemical shifts (δ) in ppm are predicted based on analogous structures.[10][11][12]

| ¹H NMR Data (Predicted, CDCl₃, 400 MHz) | ¹³C NMR Data (Predicted, CDCl₃, 101 MHz) |

| Assignment | δ (ppm), Multiplicity, J (Hz) |

| Aldehyde-H | ~9.60, s, 1H |

| Pyridine-H6 | ~8.60, ddd, 1H |

| Pyridine-H4 | ~7.80, td, 1H |

| Pyridine-H3 | ~7.40, d, 1H |

| Pyridine-H5 | ~7.30, dd, 1H |

| Pyrrole-H5 | ~7.25, dd, 1H |

| Pyrrole-H3 | ~7.05, dd, 1H |

| Pyrrole-H4 | ~6.35, t, 1H |

-

¹H NMR Rationale: The aldehyde proton appears as a distinct singlet far downfield. The four protons of the pyridine ring will show characteristic doublet and triplet patterns. The three protons on the pyrrole ring will also show doublet and triplet of doublets patterns, shifted downfield compared to unsubstituted pyrrole due to the electronic effects of the substituents.

-

¹³C NMR Rationale: The aldehyde carbonyl carbon is the most deshielded. The remaining aromatic carbons will appear in the typical 110-155 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded from a thin film or KBr pellet.[13][14]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Aldehyde) | ~1670 - 1650 | Confirms the presence of the formyl group. |

| C=C / C=N Stretch | ~1600 - 1450 | Aromatic ring stretching from both pyrrole and pyridine. |

| C-H Stretch (Aromatic) | ~3150 - 3000 | C-H bonds on the aromatic rings. |

| C-N Stretch | ~1350 - 1250 | Stretching of the C-N bonds within the rings. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 173.07.

-

High-Resolution MS (HRMS): For C₁₀H₉N₂O⁺ [M+H]⁺, the calculated exact mass is 173.0709, which can be used for definitive formula confirmation.

Applications in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] The title compound, this compound, serves as a key intermediate for synthesizing a variety of derivatives. The aldehyde group is a versatile chemical handle that can be readily converted into other functionalities such as imines (via Schiff base condensation), alcohols, carboxylic acids, or used in cyclization reactions to build fused heterocyclic systems.[2] These modifications are central to structure-activity relationship (SAR) studies aimed at developing new agents with potential antibacterial, antifungal, and anticancer properties.[2][15]

References

- Anton V. Gulevsky, et al. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Synlett.

- P. G. Research Center (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Retrieved from [Link]

-

MDPI (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link]

-

Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

NIST (n.d.). 1H-Pyrrole-2-carboxaldehyde - Mass spectrum. Retrieved from [Link]

-

NIST (n.d.). 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. Retrieved from [Link]

-

Organic Syntheses (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (1981). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Retrieved from [Link]

-

Organic Chemistry Portal (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

- Google Patents (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

RSC Publishing (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]

-

MDPI (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

-

NIST (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Atlantis Press (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrrole-2-carboxaldehyde: A Key Intermediate for Drug Discovery and Beyond. Retrieved from [Link]

-

PubMed Central (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

PubMed (2007). Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model?. Retrieved from [Link]

-

ACS Publications (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

HMDB (2012). Showing metabocard for 1H-Pyrrole-2-carboxaldehyde (HMDB0036057). Retrieved from [Link]

-

PubChem (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

NIST (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved from [Link]

-

PubMed Central (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

SpectraBase (n.d.). Pyrrole-2-carboxaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate (2017). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

The Good Scents Company (n.d.). 2-formyl pyrrole, 1003-29-8. Retrieved from [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 13. An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

Spectroscopic Signature of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: A Predictive Technical Guide

Introduction

1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a pyrrole-2-carbaldehyde moiety, suggests potential applications as a versatile synthetic intermediate, a ligand in coordination chemistry, and a scaffold for novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures, such as pyrrole-2-carboxaldehyde and N-substituted pyridines, to offer a scientifically grounded prediction of its spectroscopic signature. This approach ensures a high degree of scientific integrity and provides a valuable resource for researchers working with this and similar compounds.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of this compound, with the anticipated proton and carbon numbering for NMR analysis, is presented below. The key structural features that will dominate the spectroscopic data are the electron-withdrawing aldehyde group, the aromatic pyrrole and pyridine rings, and the N-N linkage between them.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the three pyrrole ring protons, and the four pyridine ring protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-aldehyde | 9.5 - 9.7 | s | - | Deshielded by the carbonyl group. |

| H5 | 7.2 - 7.4 | dd | J = 2.5, 1.5 | Influenced by the adjacent nitrogen and C2-substituent. |

| H3 | 7.0 - 7.2 | dd | J = 4.0, 1.5 | Coupled to H4 and H5. |

| H4 | 6.3 - 6.5 | dd | J = 4.0, 2.5 | Shielded relative to other pyrrole protons. |

| H6' | 8.5 - 8.7 | d | J = 4.0 - 5.0 | Alpha to the pyridine nitrogen. |

| H4' | 7.8 - 8.0 | td | J = 7.5 - 8.0, 1.8 | Gamma to the pyridine nitrogen. |

| H5' | 7.3 - 7.5 | ddd | J = 7.5, 5.0, 1.0 | Beta to the pyridine nitrogen. |

| H3' | 7.6 - 7.8 | d | J = 8.0 | Influenced by the N-N linkage. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 180 - 185 | Carbonyl carbon, highly deshielded. |

| C2 | 132 - 135 | Attached to the aldehyde and nitrogen. |

| C5 | 125 - 128 | Alpha to the pyrrole nitrogen. |

| C3 | 122 - 125 | Beta to the pyrrole nitrogen. |

| C4 | 110 - 113 | Shielded pyrrole carbon. |

| C2' | 150 - 153 | Attached to the pyrrole nitrogen. |

| C6' | 148 - 150 | Alpha to the pyridine nitrogen. |

| C4' | 137 - 140 | Gamma to the pyridine nitrogen. |

| C3' | 124 - 127 | Influenced by the N-N linkage. |

| C5' | 121 - 124 | Beta to the pyridine nitrogen. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the aromatic rings.

Table 3: Predicted IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O stretch (aldehyde) | 1660 - 1680 | Strong | Conjugated aldehyde carbonyl. |

| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium | Characteristic Fermi doublet for aldehydes. |

| C=C and C=N stretch (aromatic) | 1580 - 1610, 1450 - 1500 | Medium to Strong | Vibrations of the pyrrole and pyridine rings. |

| C-H bend (aromatic) | 750 - 850 | Strong | Out-of-plane bending of aromatic C-H bonds. |

| C-N stretch | 1300 - 1350 | Medium | Stretching of the C-N bonds within the rings. |

Predicted Mass Spectrum (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Rationale |

| 171 | [M]⁺ | Molecular ion peak (C₁₀H₇N₃O). |

| 170 | [M-H]⁺ | Loss of the aldehyde proton. |

| 142 | [M-CHO]⁺ | Loss of the formyl group. |

| 94 | [C₅H₄N₂]⁺ | Pyrrole ring fragment. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. These predictions offer a robust framework for researchers to identify and characterize this molecule upon its synthesis. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for comparison with these predictions, ultimately leading to unambiguous structure elucidation.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide offers a comprehensive examination of the molecular structure and solid-state architecture of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. We delineate the critical stages of structural analysis, beginning with validated protocols for its synthesis and the growth of high-quality single crystals. The core of this document is a detailed exposition of single-crystal X-ray diffraction (SC-XRD) methodology, from data acquisition to structure solution and refinement. We analyze the molecule's key geometric features, including the crucial dihedral relationship between the pyridine and pyrrole rings, and explore the landscape of intermolecular interactions—such as weak hydrogen bonds and π-π stacking—that govern its crystal packing. This guide is intended to serve as a valuable resource for researchers by providing both a procedural framework and deep structural insights that are essential for the rational design of novel pharmaceuticals and functional materials.

Introduction: Significance and Structural Context

This compound is a bifunctional heterocyclic molecule that merges the distinct electronic properties of a π-electron-rich pyrrole ring with a π-electron-deficient pyridine ring. This unique electronic arrangement, coupled with a reactive carbaldehyde group and a chelating N-pyridyl-N-pyrrole moiety, makes it a highly versatile building block. Its derivatives are explored for applications ranging from pharmaceutical intermediates to ligands in catalysis and components of organic semiconductors.[1]

Understanding the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic arrangement in the solid state.[2][3] It provides exact data on bond lengths, bond angles, and the overall molecular conformation. Furthermore, it reveals the intricate network of non-covalent interactions that dictate how molecules arrange themselves in a crystal lattice, which in turn influences critical macroscopic properties like solubility, stability, and melting point. This guide provides a holistic overview of the process, from chemical synthesis to the final structural analysis.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The target compound can be reliably synthesized via an N-arylation reaction. A robust method involves the coupling of pyrrole-2-carbaldehyde with a suitable 2-halopyridine. The following protocol is based on established N-arylation procedures for heterocyclic compounds.

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the DMF at 0 °C (ice bath).

-

Substrate Addition: Slowly add a solution of freshly purified pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases, indicating the formation of the sodium pyrrolide salt.

-

Coupling Reaction: Add 2-chloropyridine or 2-bromopyridine (1.1 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Protocol for Single-Crystal Growth

The growth of a high-quality single crystal is often the most challenging step. The slow evaporation method is a reliable technique for organic compounds.[4]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. Good starting points include ethanol, ethyl acetate, or a binary mixture such as dichloromethane/hexane.

-

Solution Preparation: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial. Gently warm the solution if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction Analysis

SC-XRD is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of a focused X-ray beam.[5]

The SC-XRD Workflow

The process from crystal to structure can be broken down into several key stages, as illustrated below.

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Methodology Overview:

-

Data Collection: A suitable crystal is mounted on a goniometer and maintained at a low temperature (typically 100 K) to minimize atomic thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å), and a detector records the intensities and positions of the diffracted reflections.[6]

-

Data Reduction: The raw diffraction data are processed to integrate the reflection intensities, apply corrections (e.g., for absorption), and merge equivalent reflections. This yields a final file of unique reflections used for structure solution.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial atomic model. This model is then refined using a full-matrix least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.

Structural Analysis and Molecular Geometry

While a published crystal structure for this compound is not available, we can provide a detailed analysis based on closely related structures, such as 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, to illustrate the expected findings.[7]

Crystallographic Data

The following table presents representative crystallographic data for a similar N-substituted pyrrole-2-carbaldehyde derivative, which serves as a reliable model for what to expect for the title compound.

Table 1: Representative Crystallographic Data for a 1-Substituted-1H-pyrrole-2-carbaldehyde Analog. [7]

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₃ (Analog) |

| Formula Weight | 230.22 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.2643 (8) |

| b (Å) | 8.3072 (10) |

| c (Å) | 9.2570 (12) |

| α (°) | 104.10 (2) |

| β (°) | 96.463 (11) |

| γ (°) | 96.92 (2) |

| Volume (ų) | 531.98 (11) |

| Z | 2 |

| Temperature (K) | 113 |

| R₁ [I > 2σ(I)] | 0.037 |

| wR₂ (all data) | 0.095 |

Note: Data is for the analog 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde and is presented for illustrative purposes.[7]

Molecular Conformation

The most significant conformational feature of this compound is the relative orientation of the pyridine and pyrrole rings.

Figure 2: Molecular structure of this compound.

-

Dihedral Angle: The molecule is not expected to be planar. Steric hindrance between the hydrogen atom on C3 of the pyrrole and the hydrogen on C3 of the pyridine will force the two rings to twist relative to each other. This inter-ring dihedral angle is a critical parameter, as it balances the opposing forces of steric repulsion and the desire for extended π-conjugation. In similar structures, this angle can be substantial, often exceeding 45°.[7]

-

Aldehyde Orientation: The carbaldehyde group is expected to be coplanar with the pyrrole ring to maximize conjugation. It will likely adopt a conformation where the carbonyl oxygen is oriented away from the pyridine ring to minimize steric clash.

-

Bond Lengths and Angles: The bond lengths within the pyrrole and pyridine rings are expected to be typical for aromatic heterocyclic systems. The C-N bond linking the two rings will be shorter than a standard C-N single bond, indicating some degree of π-character.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is dictated by a network of non-covalent interactions that assemble the individual molecules into a stable, three-dimensional lattice.

Figure 3: Conceptual diagram of intermolecular interactions driving crystal packing.

-

Weak Hydrogen Bonds: While lacking classic hydrogen bond donors (like O-H or N-H on the pyrrole), the molecule can form weak C–H···O and C–H···N hydrogen bonds. The aldehyde oxygen and the pyridine nitrogen are effective hydrogen bond acceptors.[8] Aromatic C-H groups on one molecule can interact with these acceptor sites on an adjacent molecule, forming chains or sheets that stabilize the crystal structure.

-

π-π Stacking Interactions: The planar aromatic surfaces of the pyridine and pyrrole rings are prime candidates for π-π stacking.[9] These interactions can occur in a face-to-face or, more commonly, an offset (parallel-displaced) fashion. The analysis would involve measuring the centroid-to-centroid distances and the slip angles between stacked rings of neighboring molecules. Such interactions are crucial for stabilizing the crystal lattice.

-

C–H···π Interactions: The electron-rich faces of the pyrrole and pyridine rings can act as acceptors for hydrogen atoms from C-H bonds of nearby molecules, further contributing to the overall cohesive energy of the crystal.[10]

Conclusion and Outlook

The crystal structure analysis of this compound provides indispensable information for understanding its chemical behavior and potential applications. The key structural takeaway is the non-planar conformation defined by the significant dihedral angle between the two heterocyclic rings, a direct consequence of steric hindrance. In the solid state, the crystal packing is expected to be a delicate balance of weak C-H···O/N hydrogen bonds and π-π stacking interactions.

These structural insights are critical for:

-

Drug Development: Understanding the precise shape and electrostatic potential of the molecule allows for the rational design of enzyme inhibitors or receptor ligands.

-

Materials Science: The mode of intermolecular packing directly influences properties like charge carrier mobility in organic electronic devices. Modifying substituents to control this packing is a key strategy in materials design.

-

Coordination Chemistry: The defined conformation dictates how the molecule will act as a ligand, influencing the geometry and properties of the resulting metal complexes.

Future work should focus on obtaining the experimental crystal structure of the title compound to validate these expert predictions. Furthermore, co-crystallization studies with other molecules could be employed to modulate the solid-state architecture and tune the material's physical properties for specific applications.

References

-

Al-Majid, A. M., El-Faham, A., & Asiri, A. M. (2020). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Spectroscopic Characterization of Novel Thieno[2,3-d]pyrimidine Derivatives. Crystals, 10(9), 785. [Link]

-

CD Formulation. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Cisneros-García, I., & Mandado, M. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Omega, 6(38), 24869–24880. [Link]

-

Sierański, T. (2016). The intricacies of the stacking interaction in a pyrrole–pyrrole system. Journal of Molecular Modeling, 22(1), 12. [Link]

-

Bocharov, E. V., et al. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Retrieved from [Link]

-

Yoshida, K., & Sugiyama, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Perevalov, V. P., et al. (2008). Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Russian Journal of General Chemistry, 78, 1351–1358. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

-

Silverstein, R. M., & Ryskiewicz, E. E. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. [Link]

-

G-C, R., et al. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters, 13(4), 752-755. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

-

Borro, S., et al. (2020). Quantification of CH-π Interactions Using Calix[3]pyrrole Receptors as Model Systems. Molecules, 25(18), 4296. [Link]

-

G, S. K., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(26), 14513-14521. [Link]

-

Aslam, S., et al. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(18), 10247-10250. [Link]

-

Fun, H.-K., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2673. [Link]

-

Palusiak, M. (2007). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A, 111(13), 2568-2576. [Link]

-

Fun, H.-K., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2947. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. rigaku.com [rigaku.com]

- 4. How To [chem.rochester.edu]

- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Properties of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and theoretical principles to project its electronic behavior. We will delve into its molecular structure, expected spectroscopic characteristics, electrochemical potential, and the underlying theoretical framework of its frontier molecular orbitals. This guide also serves as a methodological blueprint, offering detailed protocols for the empirical validation of the predicted properties.

Introduction: The Significance of the Pyridinyl-Pyrrole Scaffold

The conjugation of pyridine and pyrrole rings creates a unique electronic scaffold that is finding increasing application in the development of novel pharmaceuticals and functional materials.[1] The pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, is a well-known electron-withdrawing group, while the five-membered, nitrogen-containing pyrrole ring is electron-rich. This intramolecular donor-acceptor character is expected to give rise to interesting photophysical and electrochemical properties in this compound. The addition of a carbaldehyde group further enhances its potential as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1]

The electronic properties of such molecules are fundamental to their application. For instance, in drug development, understanding the electron distribution and reactivity is crucial for predicting metabolic pathways and designing targeted therapies. In materials science, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the optoelectronic behavior, influencing applications in organic light-emitting diodes (OLEDs) and sensors.[1]

This guide will provide a robust theoretical and practical framework for researchers seeking to explore the electronic landscape of this compound.

Molecular Structure and Theoretical Electronic Distribution

The molecular structure of this compound is foundational to its electronic properties. The linkage between the electron-deficient pyridine ring and the electron-rich pyrrole ring, coupled with the electron-withdrawing carbaldehyde group, suggests a significant degree of intramolecular charge transfer (ICT) character.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic transitions and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO : The HOMO is the highest energy level occupied by electrons. It is associated with the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring.

-

LUMO : The LUMO is the lowest energy level that is unoccupied by electrons. It represents the ability of a molecule to accept electrons. The LUMO of this molecule is anticipated to be centered on the electron-deficient pyridine ring and the carbaldehyde group.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally correlates with easier electronic excitation and, consequently, absorption of longer wavelength light. Computational studies on similar phenylpyrrole structures have been used to estimate HOMO-LUMO gaps, and a similar approach would be invaluable for the title compound.[2]

Spectroscopic Properties

Spectroscopic analysis is essential for characterizing the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For this compound, we can anticipate two primary absorption bands:

-

π-π* Transitions : These high-energy transitions, typically occurring in the shorter wavelength UV region (around 200-300 nm), involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The parent compound, pyrrole, exhibits an absorption at 205 nm.[3]

-

Intramolecular Charge Transfer (ICT) Transitions : Due to the donor-acceptor nature of the molecule, an ICT band at a longer wavelength is expected. This transition involves the effective movement of electron density from the pyrrole ring (donor) to the pyridine and carbaldehyde moieties (acceptors). For related pyrrolizine-3-one derivatives, absorption maxima are observed in the range of 306–416 nm.[4]

Table 1: Predicted UV-Visible Absorption Data

| Predicted Transition | Expected Wavelength Range (λmax) |

| π-π* | 200 - 300 nm |

| ICT | 300 - 450 nm |

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Many pyridyl and pyrrole-based compounds are known to be fluorescent, making them suitable for applications as sensors and in bioimaging.[5][6] The fluorescence of this compound is expected to originate from the decay of the excited ICT state.

The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. A significant Stokes shift is often indicative of a substantial change in geometry between the ground and excited states, which is common in ICT compounds. For some pyrrolizine-3-one derivatives with a pyrrolyl substituent, large Stokes shifts of 192–206 nm have been observed.[4]

Table 2: Predicted Fluorescence Properties

| Property | Predicted Characteristic |

| Emission Wavelength (λem) | Expected in the range of 400 - 600 nm |

| Stokes Shift | Potentially large, >100 nm |

| Quantum Yield | Variable, dependent on solvent and molecular rigidity |

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule, providing information about the energies of the HOMO and LUMO levels.

Cyclic Voltammetry

In a CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the potential.

-

Oxidation : The removal of an electron from the HOMO. For this compound, oxidation is expected to occur on the electron-rich pyrrole ring.

-

Reduction : The addition of an electron to the LUMO. Reduction is anticipated to take place on the electron-deficient pyridine ring and/or the carbaldehyde group.

The potentials at which these events occur can be used to estimate the HOMO and LUMO energy levels. The HOMO energy is related to the onset of the first oxidation potential, while the LUMO energy is related to the onset of the first reduction potential. Studies on pyrrole have shown its electropolymerization behavior through cyclic voltammetry.[7]

Table 3: Predicted Electrochemical Data

| Process | Expected Potential Range (vs. Fc/Fc+) | Corresponding Orbital |

| Oxidation | 0.5 to 1.5 V | HOMO (on pyrrole) |

| Reduction | -1.0 to -2.0 V | LUMO (on pyridine/aldehyde) |

Diagram: Conceptual Experimental Workflow for Electronic Characterization

Caption: A streamlined workflow for the synthesis and electronic characterization of the title compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to empirically determine the electronic properties of this compound.

Protocol: UV-Visible Absorption Spectroscopy

-

Preparation of Stock Solution : Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane or acetonitrile) at a concentration of 1 mM.

-

Preparation of Working Solutions : Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for the final measurement is 10 µM.

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Data Acquisition : Scan the absorbance from 200 nm to 800 nm.

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) for each peak. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol: Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution (typically 1-10 µM) of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup : Use a spectrofluorometer.

-

Data Acquisition :

-

Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

-

Emission Spectrum : Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis) and scan the emission monochromator.

-

-

Quantum Yield Determination : The fluorescence quantum yield can be determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Data Analysis : Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (λem - λmax).

Protocol: Cyclic Voltammetry

-

Electrolyte Solution : Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution : Dissolve the compound in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup : Use a three-electrode setup:

-

Working Electrode : Glassy carbon electrode.

-

Reference Electrode : Ag/AgCl or a silver wire pseudo-reference.

-

Counter Electrode : Platinum wire.

-

-

Data Acquisition :

-

Purge the solution with an inert gas (e.g., argon) for at least 10 minutes to remove dissolved oxygen.

-

Scan the potential from an initial value where no faradaic current is observed towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

-

Use ferrocene as an internal standard to reference the potentials to the Fc/Fc⁺ couple.

-

-

Data Analysis : Determine the onset potentials for the first oxidation and reduction peaks. These can be used to estimate the HOMO and LUMO energy levels using established empirical formulas.

Conclusion

This compound represents a promising molecular scaffold with tunable electronic properties. Based on the analysis of its constituent moieties and related compounds, it is predicted to exhibit significant intramolecular charge transfer character, leading to interesting absorption, emission, and redox properties. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predictions. A thorough understanding of the electronic landscape of this molecule will undoubtedly pave the way for its application in diverse fields, from the development of targeted therapeutics to the design of advanced organic electronic materials.

References

-

ResearchGate. (n.d.). Cyclic voltammograms of the electro-polymerization of pyrrole (0.1 M)... Retrieved from [Link]

-

Taylor & Francis Online. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Retrieved from [Link]

-

ACS Publications. (2018). Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Retrieved from [Link]

-

ACS Publications. (2025). Neptunium Pyridine Dipyrrolide Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in Pyridyl-Based Fluorophores for Sensing Applications. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicity, Spectroscopic Characterization and Electrochemical Behaviour of New Macrocclic Complexes of Lead(II) and Palladium(II) Metals. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole-based chemosensors: Recent trends. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic, electrochemical and electrocolorimetric properties of novel 2-(2'-pyridyl)-1H-benzimidazole appended bay-substituted perylene diimide triads. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed.... Retrieved from [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A novel chromophore reaction-based pyrrolopyrrole aza-BODIPY fluorescent probe for H2S detection and its application in food spoilage. Retrieved from [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

ACS Publications. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclic voltammetry data of polypyridine ligands and Co(II). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by.... Retrieved from [https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-pyrrole-before-and-after-polymerization-by-radiolytic-and_fig2_225488427]([Link] polymerization-by-radiolytic-and_fig2_225488427)

-

National Center for Biotechnology Information. (2017). Electrochemical, Spectroscopic, and 1O2 Sensitization Characteristics of Synthetically Accessible Linear Tetrapyrrole Complexes of Palladium and Platinum. Retrieved from [Link]

-

ResearchGate. (n.d.). A Conformational Study of ( E )- and ( Z )-Pyridine-2-Carbaldehyde-2′-Pyridylhydrazone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic and electrochemical characterization of copper(I) complexes with functionalized pyrazino[2,3-f]-1,10-phenanthroline. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related analogues, fundamental chemical principles, and established analytical methodologies to offer a predictive overview. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental frameworks necessary to effectively utilize this compound. The guide details the theoretical basis for its solubility in a range of organic solvents, outlines potential degradation pathways, and provides robust, step-by-step protocols for both solubility determination and comprehensive stability assessment through forced degradation studies.

Introduction and Molecular Profile

This compound belongs to the class of N-arylpyrrole aldehydes, a structural motif present in various bioactive molecules and chiral ligands.[2][3] The molecule's architecture, featuring a pyrrole ring N-substituted with a pyridine ring and bearing a carbaldehyde group at the C2 position, imparts a unique combination of electronic and steric properties that govern its behavior in chemical and biological systems.

The pyrrole-2-carbaldehyde moiety is a known building block in the synthesis of complex natural products and pharmaceuticals.[4][5][6] The aldehyde group is a versatile handle for further chemical modifications, such as condensation reactions, while the N-aryl linkage is crucial for defining the molecule's three-dimensional conformation and electronic distribution.[1] The presence of the pyridine ring, a nitrogen-containing heterocycle, is expected to significantly influence the compound's polarity, solubility, and reactivity compared to simpler N-alkyl or N-phenyl analogues.[7] Pyridine itself is a polar molecule and its inclusion can enhance aqueous solubility or modify interactions with biological targets.[7]

Understanding the solubility and stability of this compound is a prerequisite for its application in any research or development setting, from reaction optimization and purification to formulation and long-term storage. This guide provides the necessary predictive framework and experimental tools to establish these critical parameters.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile due to the presence of both polar and non-polar characteristics.

-

Polar Moieties: The carbaldehyde group (-CHO) and the pyridine nitrogen atom introduce significant polarity and the potential for hydrogen bonding (as an acceptor).

-

Aromatic System: The pyrrole and pyridine rings contribute to the molecule's aromaticity and potential for π-π stacking interactions.

-

Overall Polarity: The combination of these features results in a molecule of moderate to high polarity.

Based on this structural analysis, a qualitative solubility profile can be predicted across a spectrum of common organic solvents.

Table 1: Predicted Solubility of this compound at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents can effectively solvate the polar aldehyde and pyridine moieties through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for polar heterocyclic compounds.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Solvents of intermediate polarity like DCM are adept at solvating molecules with both polar and non-polar features. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High (THF), Low (Ether) | THF's higher polarity and cyclic structure make it a better solvent than the less polar diethyl ether. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate has a good balance of polarity to interact with the aldehyde and pyridine while also solvating the aromatic rings. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | These protic solvents can act as hydrogen bond donors and acceptors. However, strong solvent-solvent hydrogen bonding might slightly hinder dissolution compared to polar aprotic solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Solubility would be primarily driven by π-π stacking interactions with the aromatic rings. The high polarity of the solute may limit solubility in these non-polar solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the highly non-polar solvent and the polar solute will result in poor solvation. |

| Aqueous | Water | Low to Moderate | The pyridine nitrogen can be protonated at low pH, potentially increasing aqueous solubility. However, the overall aromatic surface area may limit solubility in neutral water. The related compound pyrrole-2-carboxaldehyde phenylhydrazone is poorly soluble in water.[8] |

Experimental Protocol for Solubility Determination

To validate the predicted profile, a systematic experimental determination of solubility is essential. The following protocol describes a standard method for qualitative and quantitative assessment.[9][10][11]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Calibrated positive displacement pipettes

-

HPLC system with UV detector or Gas Chromatography (GC) system

-

Class A volumetric flasks and glassware

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Saturated Shake-Flask Method (Quantitative)

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in g/L or mg/mL) by accounting for the dilution factor.

Visualization of the Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. The presence of the aldehyde and the electron-rich pyrrole ring suggests potential susceptibility to degradation under certain conditions. Studies on the parent pyrrole-2-carbaldehyde have shown it to be unstable in solution over time, a process that can be accelerated by other chemical or biological agents.[9][12]

Predicted Degradation Pathways

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential to identify potential degradation products and pathways.[13][14][15] Based on the molecule's structure, the following degradation mechanisms are plausible:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[13]

-

Hydrolysis (Acidic/Basic): While the core N-arylpyrrole structure is generally stable, extreme pH conditions could potentially promote reactions. The pyridine ring's basicity (pKa of pyridine is ~5.2) means it will be protonated under acidic conditions, which could alter the electronic properties and stability of the pyrrole ring.[16] Under strong basic conditions, aldehydes can undergo reactions like Cannizzaro disproportionation, although this is less likely without a strong catalyst.

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. The extensive conjugation in this molecule suggests a potential for photolytic degradation upon exposure to light. ICH guidelines recommend specific light exposure conditions for photostability testing.[13]

-

Thermal Degradation: High temperatures can provide the activation energy for various degradation reactions. While N-arylpyrroles can exhibit good thermal stability, the overall molecule's limits should be determined.[2]

-

Polymerization/Condensation: Aldehydes, particularly in the presence of acid or base catalysts, can undergo self-condensation or polymerization reactions. The pyrrole ring itself can be susceptible to polymerization under strongly acidic conditions.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines (Q1A) to establish the intrinsic stability of the compound and develop a stability-indicating analytical method.[14][17] The goal is to achieve 5-20% degradation of the active substance.[18]

General Setup

-

Compound Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[13]

-

Control Sample: A sample of the stock solution, diluted to the final concentration without any stress agent, should be analyzed at each time point to serve as a control.

-

Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Stress Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

-

Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of NaOH.[13]

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

-

Incubate under the same conditions as acid hydrolysis.

-

Before analysis, neutralize the sample with an equivalent amount of HCl.[13]

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period.

-

Analyze directly.[13]

-

-

Thermal Degradation:

-

Store the stock solution (liquid state) and the solid compound (solid state) in a calibrated oven at an elevated temperature (e.g., 80 °C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

-

Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-UV exposure of not less than 200 watt-hours/m².

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Visualization of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound remains limited in public literature, a robust predictive framework can be established based on its chemical structure and the behavior of analogous compounds. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in non-polar hydrocarbons. The primary stability concerns involve the potential for oxidation of the aldehyde group and general degradation under harsh hydrolytic, photolytic, or thermal conditions.

The experimental protocols provided in this guide offer a systematic and rigorous approach for researchers to determine the precise solubility and stability characteristics of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for advancing the use of this compound in pharmaceutical and materials science research.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]

-

Hu, C., Liu, Z., Li, C., Feng, J., Zhu, Y., & Du, D. (2025). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. [Link]

-

MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences. [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved January 17, 2026, from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 17, 2026, from [Link]

-

Oreate AI Blog. (2025). The Multifaceted Role of Pyridine in Chemistry and Industry. Retrieved January 17, 2026, from [Link]

-

PHARMA DEVILS. (n.d.). SOP for Forced Degradation Study. Retrieved January 17, 2026, from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026, from [Link]

- Various Authors. (n.d.). Solubility of Organic Compounds. Retrieved January 17, 2026, from various university chemistry department websites.

-

Contract Pharma. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved January 17, 2026, from [Link]

-

Universidad San Francisco de Quito USFQ. (n.d.). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives.... Retrieved January 17, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 17, 2026, from [Link]

-

American Chemical Society. (2021). One-Pot Synthesis of N–H-Free Pyrroles from Aldehydes and Alkynes. Organic Letters. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles... Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advancements in Pyrrole Synthesis. Molecules. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifaceted Role of Pyridine in Chemistry and Industry - Oreate AI Blog [oreateai.com]

- 8. research.usfq.edu.ec [research.usfq.edu.ec]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. scribd.com [scribd.com]

- 17. onyxipca.com [onyxipca.com]

- 18. pharmadevils.com [pharmadevils.com]

A Comprehensive Technical Guide to the Discovery and Isolation of Novel Pyridinyl-Pyrrole Alkaloids